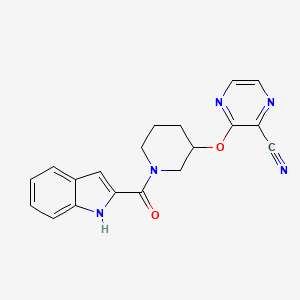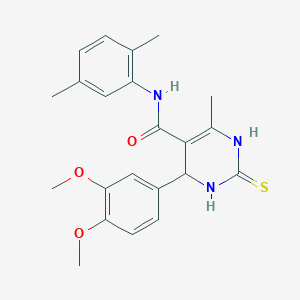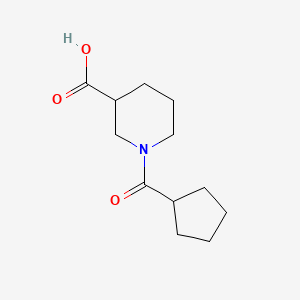![molecular formula C20H19N3O5S B2734703 2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid CAS No. 310454-16-1](/img/structure/B2734703.png)
2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid is an intriguing compound in the world of organic chemistry. It features a complex structure that includes a cyano group, a nitrophenyl moiety, and a tetrahydroquinoline ring system. The presence of these functional groups indicates that the compound has a diverse range of potential reactivity and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid involves multiple steps, each requiring specific conditions:
Formation of the tetrahydroquinoline core: : This is typically achieved through a multi-component reaction involving an aldehyde, an amine, and a β-ketoester. The presence of a cyano group is introduced in one of these steps, often requiring basic conditions and a suitable cyanide source.
Incorporation of the nitrophenyl group: : This involves a nitration reaction, where a nitro group is introduced into a phenyl ring, often using nitrating agents like nitric acid or a nitric acid-sulfuric acid mixture.
Sulfur addition: : The thiol component is introduced through a nucleophilic substitution reaction, where the appropriate thiol reacts with a suitable leaving group on the quinoline derivative.
Final assembly: : The acetic acid group is added, often through a carboxylation reaction, where an ester intermediate is hydrolyzed under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and minimize costs. Techniques such as continuous flow chemistry or batch processing might be employed, and specific catalysts or reagents would be chosen to streamline the process.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions due to its functional groups:
Oxidation: : The sulfur atom can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogenation catalysts or iron in acidic medium.
Substitution: : The cyano group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Hydrogenation catalysts, iron in acidic conditions
Substitution: : Various nucleophiles like amines or alcohols
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines
Substitution products: Derivatives of the original compound with functionalized cyano groups
科学研究应用
Chemistry
In chemistry, the compound serves as a building block for synthesizing more complex molecules, due to its multiple functional groups which allow for diverse reactions.
Biology
It might act as a ligand in biochemical studies, interacting with proteins or enzymes in research on molecular recognition and binding affinities.
Medicine
Its derivatives could be explored as potential pharmaceutical agents, targeting specific biological pathways due to their unique structural features.
Industry
The compound could be used in the development of advanced materials, such as polymers or coatings, benefiting from its robust structure and reactivity.
作用机制
The compound exerts its effects through interactions at the molecular level, targeting specific proteins or enzymes. Its functional groups, such as the nitrophenyl and cyano groups, allow it to form strong bonds with biological targets. Pathways involved often include inhibition or activation of enzymatic activities, modulation of signal transduction pathways, or binding to DNA or RNA molecules.
相似化合物的比较
Similar Compounds
2-[[3-Cyano-7,7-dimethyl-4-(phenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid: : Lacks the nitro group, leading to different reactivity and applications.
2-[[3-Cyano-7,7-dimethyl-4-(2-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid:
Uniqueness
The presence of the nitrophenyl group in 2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid provides unique reactivity and binding properties, making it distinct from similar compounds without this functional group. This uniqueness allows for specific applications in scientific research and industry, where its particular chemical behavior can be advantageous.
Hope this deep dive into this compound was as fascinating for you as it was for me to put together!
属性
IUPAC Name |
2-[[3-cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-20(2)7-13-18(15(24)8-20)17(11-5-3-4-6-14(11)23(27)28)12(9-21)19(22-13)29-10-16(25)26/h3-6,17,22H,7-8,10H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCGLRCJVKUNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC(=O)O)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2734620.png)

![N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2734623.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2734624.png)


![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734631.png)
![N-{3-oxo-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propyl}prop-2-enamide](/img/structure/B2734632.png)
![7-butyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2734633.png)
![methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2734634.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2734637.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2734639.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2734641.png)
![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)
